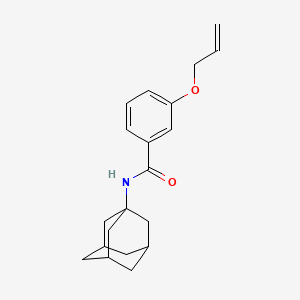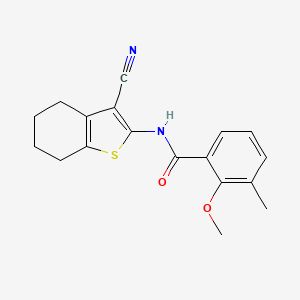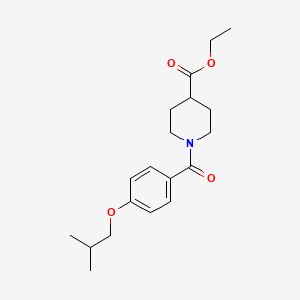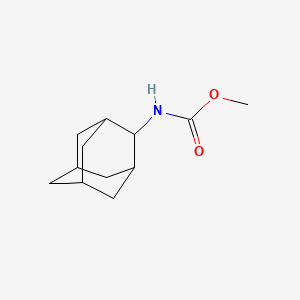![molecular formula C15H19ClFNO2 B4409856 2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B4409856.png)
2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride
Descripción general
Descripción
2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride, also known as FTY720, is a synthetic compound that has been extensively studied in the field of pharmacology. This compound has been found to have a range of potential therapeutic applications, particularly in the treatment of multiple sclerosis and cancer. In
Mecanismo De Acción
The mechanism of action of 2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride involves its interaction with sphingosine-1-phosphate (S1P) receptors on the surface of cells. S1P is a lipid molecule that plays a key role in regulating immune cell trafficking and function. This compound is phosphorylated in the body to form this compound-phosphate, which acts as an agonist for S1P receptors. This results in the internalization of the receptor and the subsequent downregulation of S1P signaling. This can prevent the activation of immune cells and the subsequent inflammatory response that can damage myelin in patients with multiple sclerosis.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in the body. One of the most significant effects is its ability to modulate immune cell function. This compound can prevent the activation of T cells and B cells, which are involved in the immune response. This can help to reduce inflammation and prevent damage to tissues in the body.
In addition to its immunomodulatory effects, this compound has also been found to have antiangiogenic properties. This means that it can prevent the growth of new blood vessels, which are necessary for the growth and spread of tumors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride in lab experiments is its well-characterized mechanism of action. This makes it a useful tool for studying the role of S1P signaling in various physiological and pathological processes.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. In addition, this compound can also have off-target effects on other signaling pathways in the body, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride. One area of interest is in the development of new analogs of this compound that have improved pharmacokinetic and pharmacodynamic properties. This could lead to the development of more effective treatments for multiple sclerosis and cancer.
Another area of research is in the use of this compound in combination with other therapies. For example, this compound has been found to enhance the efficacy of chemotherapy in preclinical models of cancer. This suggests that it could be used in combination with other anticancer agents to improve treatment outcomes.
Finally, there is also interest in exploring the potential use of this compound in other disease contexts. For example, this compound has been found to have anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis. This suggests that it could have potential therapeutic applications in these diseases as well.
Aplicaciones Científicas De Investigación
2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. This compound has been found to have immunomodulatory effects that can prevent the activation of immune cells that attack the myelin sheath surrounding nerve fibers in the brain and spinal cord. This can help to reduce the severity and frequency of relapses in patients with multiple sclerosis.
In addition to its potential use in the treatment of multiple sclerosis, this compound has also been studied for its anticancer properties. Research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This can help to prevent the growth and spread of tumors in the body.
Propiedades
IUPAC Name |
2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2.ClH/c1-2-11(10-18)17-9-12-7-8-15(19-12)13-5-3-4-6-14(13)16;/h3-8,11,17-18H,2,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZDFBCNOLIPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(O1)C2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6-diphenyl-1,2,4-triazine](/img/structure/B4409779.png)
![2-methoxy-3-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4409784.png)
![N-[2-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B4409789.png)
![4-[(benzylamino)carbonyl]phenyl propionate](/img/structure/B4409796.png)

![4-[3-(4-methyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4409827.png)

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4409836.png)
![4-methoxy-N-[(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4409851.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-methylpiperidine](/img/structure/B4409854.png)
![{2-[(1-chloro-2-naphthyl)oxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4409868.png)


![N-(3-{[(3-hydroxyphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4409874.png)